![molecular formula C22H20N2O6S B2776011 3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 922106-42-1](/img/structure/B2776011.png)
3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Anti-Cancer Effects
The compounds containing the Trimethoxyphenyl (TMP) group, such as the one , have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-Bacterial and Anti-Fungal Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Inflammatory Properties
These compounds have been associated with anti-inflammatory properties, thereby expanding their therapeutic scope .
Anti-Alzheimer Properties
TMP-bearing compounds have shown potential in the treatment of Alzheimer’s disease .
Anti-Depressant Properties
These compounds have also been associated with anti-depressant properties .
Anti-Migraine Properties
TMP-bearing compounds have shown potential in the treatment of migraines .
Future Directions
The future directions for research on “3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive experimental work and collaboration among chemists and biologists .
Mechanism of Action
Target of Action
The compound, 3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, contains the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .
Biochemical Pathways
The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . It surpasses the activity of other derivatives at comparable concentrations . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Pharmacokinetics
The tmp group is known to be a versatile pharmacophore, indicating that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The TMP group has displayed notable anti-cancer effects by effectively inhibiting various targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
The tmp group is known to be a versatile pharmacophore, indicating that it may have favorable stability and efficacy in various environments
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-26-14-5-6-16-12(7-14)8-17(30-16)15-11-31-22(23-15)24-21(25)13-9-18(27-2)20(29-4)19(10-13)28-3/h5-11H,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKQIGJZZICLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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